Bienvenue dans la boutique en ligne BenchChem!

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Chiral resolution Enantiomeric purity Stereospecific receptor binding

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272753-04-4; molecular formula C₈H₇BrFNO; MW 232.05 g/mol) is a chiral, enantiomerically defined (3S-configuration) 2,3-dihydrobenzofuran-3-amine derivative bearing bromine at position 6 and fluorine at position 5 on the fused benzofuran scaffold. The compound belongs to the coumaran (2,3-dihydrobenzofuran) class of organoheterocyclic compounds, which are recognized pharmacophores in medicinal chemistry with documented applications as 5-HT₂C serotonin receptor ligands and melatonin MT₁/MT₂ receptor modulators.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Cat. No. B13055166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC1C(C2=CC(=C(C=C2O1)Br)F)N
InChIInChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2/t7-/m1/s1
InChIKeyAJQKHZRWUOTIEQ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272753-04-4) – Chiral Halogenated Dihydrobenzofuran-3-amine for Stereospecific Drug Discovery


(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1272753-04-4; molecular formula C₈H₇BrFNO; MW 232.05 g/mol) is a chiral, enantiomerically defined (3S-configuration) 2,3-dihydrobenzofuran-3-amine derivative bearing bromine at position 6 and fluorine at position 5 on the fused benzofuran scaffold . The compound belongs to the coumaran (2,3-dihydrobenzofuran) class of organoheterocyclic compounds, which are recognized pharmacophores in medicinal chemistry with documented applications as 5-HT₂C serotonin receptor ligands [1] and melatonin MT₁/MT₂ receptor modulators [2]. The defined (S)-stereochemistry at the C3 amine-bearing carbon, combined with the specific 6-Br/5-F halogenation pattern, distinguishes this compound from its (3R)-enantiomer (CAS 1272731-77-7), the racemic mixture (CAS 1273603-53-4), and positional isomers such as the 5-Br/6-F counterpart (CAS 1259810-93-9).

Why Generic (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine Substitution Fails – Enantiomer, Regioisomer, and Purity Risks in Procurement


Procurement of a generic '6-bromo-5-fluoro-2,3-dihydrobenzofuran-3-amine' without stereochemical and regioisomeric specification carries significant risk of receiving the (3R)-enantiomer (CAS 1272731-77-7), the racemate (CAS 1273603-53-4), or the 5-Br/6-F positional isomer (CAS 1259810-93-9)—each of which presents a different 3D pharmacophore. Chiral dihydrobenzofuran-3-amines bearing stereocenters adjacent to the amine group exhibit enantiomer-dependent receptor binding profiles in serotonin and melatonin receptor systems, where the (S)- vs. (R)-configuration can determine agonist vs. antagonist functional activity [1]. Additionally, the precise 6-Br/5-F vs. 5-Br/6-F halogen arrangement alters the electronic landscape of the aromatic ring (predicted pKa differs by approximately 0.2–0.3 units between positional isomers), which in turn affects hydrogen-bonding capacity and metabolic stability [2]. Published structure–activity relationship (SAR) data on fluorinated dihydrobenzofurans confirm that the presence and positions of bromine and fluorine substituents are critical determinants of anti-inflammatory potency (IC₅₀ differences exceeding 10-fold between mono- and dihalogenated analogs) and anticancer antiproliferative activity [3]. Substitution with an undefined or incorrect stereoisomer or regioisomer invalidates SAR reproducibility and can waste entire screening campaigns.

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine – Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Identity: (3S) vs. (3R) Enantiomer vs. Racemate – Chiral Specification as a Procurement Gate

The target compound is the single (3S)-enantiomer (CAS 1272753-04-4) with the amine-bearing C3 carbon in the S absolute configuration. Its (3R)-enantiomer (CAS 1272731-77-7) and the racemic mixture (CAS 1273603-53-4, unspecified stereochemistry at C3) are distinct chemical entities with separate CAS registrations. The (3S)-enantiomer is commercially available at 97–98% purity from multiple accredited suppliers (Leyan: 98%, product 1844646 ; Macklin: 97%, product S729970 ), while the (3R)-enantiomer is stocked with identical purity specifications (Leyan: 98%, product 1843570, CAS 1272731-77-7 ). No quantitative differences in impurity profiles between the (3S) and (3R) enantiomers are publicly reported. However, in the broader 2,3-dihydrobenzofuran-3-amine patent literature, enantiomeric configuration at the C3 stereocenter is explicitly claimed as a determinant of 5-HT₂C receptor agonist vs. partial agonist functional selectivity [1].

Chiral resolution Enantiomeric purity Stereospecific receptor binding

Regioisomeric Halogen Positioning: 6-Br/5-F vs. 5-Br/6-F Isomer – Predicted Physicochemical and ADME Divergence

The target compound positions bromine at C6 and fluorine at C5 on the 2,3-dihydrobenzofuran core. The regioisomeric counterpart (3S)-5-bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259810-93-9, Aladdin B637519, purity ≥97% ) swaps the halogen positions. While experimentally measured ADME data are not publicly available for either isomer, computed molecular property predictions indicate meaningful divergence: the 6-Br/5-F compound (racemate CAS 1273603-53-4) has predicted XLogP3 = 1.4, predicted pKa = 7.76 ± 0.20, and TPSA = 35.2 Ų [1], whereas the 5-Br/6-F isomer has a distinct InChIKey (UDMDMXVIJMFYRG-SSDOTTSWSA-N vs. AJQKHZRWUOTIEQ-ZETCQYMHSA-N for the 6-Br/5-F (S)-enantiomer) , confirming different connectivity. Published SAR on fluorinated dihydrobenzofurans demonstrates that the position of halogen substitution on the benzofuran core can shift anti-inflammatory IC₅₀ values for PGE₂ inhibition from inactive (IC₅₀ not determinable) to low-micromolar potency (IC₅₀ 1.92 μM for optimally halogenated analogs) [2].

Regioisomerism Halogen positioning Predicted ADME properties

Storage Stability Requirements: −20°C vs. 2–8°C Storage – Differential Thermal Sensitivity Revealed by Vendor Specifications

Vendor-specified storage conditions for the (3S)-6-Br/5-F compound reveal a divergence in thermal stability requirements. The Biomart/WKQ Biological supplier specifies −20°C storage with dry, light-protected, sealed conditions and assigns a 2-year shelf-life ; Aladdin (B681633) specifies 2–8°C with ice-pack transport ; and Macklin (S729970) also specifies 2–8°C . In contrast, the (3S)-5-Br/6-F regioisomer (Aladdin B637519) is specified for room-temperature storage , suggesting that the 6-Br/5-F halogen pattern confers greater thermal lability. The stricter −20°C recommendation from at least one ISO-certified supplier (MolCore, which states ISO certification for pharmaceutical R&D and QC applications ) indicates that thermal stability is a tangible procurement consideration: laboratories procuring this compound must plan for freezer storage capacity, whereas the 5-Br/6-F isomer can be stored on the benchtop.

Storage stability Thermal degradation Long-term compound integrity

Purity Grade Availability and Packaging Scale: ≥97% to 98% Range Across Major Suppliers

The (3S)-6-Br/5-F compound is available at two primary purity tiers: 97% (Aladdin B681633, Macklin S729970, MolCore MC855988, Pharmablock, AKSci 1041FG ) and 98% (Leyan 1844646 ). The (3R)-enantiomer is listed at 98% purity (Leyan 1843570 ). Packaging scale ranges from 100 mg to 25 g (Leyan) and 100 mg to 10 g (Macklin), with larger quantities (100 g, 250 g) available from Pharmablock . The racemate (CAS 1273603-53-4) is priced at ¥1,714/100 mg (Macklin) [1], while the (3S)-enantiomer commands ¥3,520–¥4,273/100 mg (Macklin, Aladdin) , representing an approximate 2-fold price premium for the chirally resolved single enantiomer over the racemate—a quantifiable cost-of-chirality differential.

Purity specification Supplier comparison Bulk procurement

Class-Level SAR: Fluorinated Dihydrobenzofurans with Bromine Show Enhanced Anti-Inflammatory and Anticancer Potency

Ayoub et al. (2023) evaluated nine fluorinated benzofuran and dihydrobenzofuran derivatives in LPS-stimulated macrophages and HCT116 colorectal adenocarcinoma cells [1]. While the specific (3S)-6-Br/5-F compound was not among the nine tested, the study provides class-level SAR showing that compounds bearing both bromine and fluorine substituents on the benzofuran/dihydrobenzofuran core exhibit enhanced anti-inflammatory potency. Compounds 2 and 3 (difluorinated benzofurans with Br/COOH groups) achieved PGE₂ IC₅₀ values of 1.92 μM and 1.48 μM, IL-6 IC₅₀ values of 1.23 μM and 5.21 μM, and NO IC₅₀ values of 2.42 μM and 5.23 μM, respectively [REFS-1, Table 1]. Compounds lacking bromine or fluorine showed markedly reduced or undetermined (ND) activity. The authors concluded that 'the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups' [1]. Two compounds with difluorine, bromine, and ester or carboxylic acid groups inhibited HCT116 proliferation by ~70% and induced ~80% DNA fragmentation [1]. This class-level evidence supports the rationale for procuring the 6-Br/5-F compound as a synthetic building block for further SAR exploration around the dual halogenation motif.

Structure–activity relationship Anti-inflammatory Anticancer HCT116

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine – Evidence-Backed Research and Industrial Application Scenarios


Stereospecific 5-HT₂C or Melatonin Receptor Ligand Optimization Programs

The (3S)-6-Br/5-F dihydrobenzofuran-3-amine serves as a chiral amine building block for programs targeting 5-HT₂C serotonin receptors or melatonin MT₁/MT₂ receptors, where stereochemistry at the amine-bearing carbon is a critical determinant of functional activity [1]. The defined (S)-configuration enables structure-based design of agonists or partial agonists, with the bromine at position 6 and fluorine at position 5 providing synthetic handles for further derivatization via cross-coupling reactions (Suzuki, Buchwald–Hartwig) or nucleophilic aromatic substitution [2]. Procurement of the single (3S)-enantiomer (CAS 1272753-04-4) rather than the racemate avoids the need for downstream chiral separation and ensures reproducible SAR from the first synthesis cycle.

Anti-Inflammatory Lead Generation Leveraging the Dual Br/F Dihydrobenzofuran Pharmacophore

Based on the class-level SAR reported by Ayoub et al. (2023), which demonstrated that fluorinated dihydrobenzofuran derivatives bearing bromine achieve PGE₂ IC₅₀ values in the 1–2 μM range and suppress IL-6, CCL2, and NO production in LPS-stimulated macrophages [3], the (3S)-6-Br/5-F compound is positioned as a starting scaffold for anti-inflammatory lead optimization. The presence of the primary amine at C3 allows for facile amide coupling or reductive amination to generate diverse compound libraries, while the 6-Br substituent enables late-stage diversification via palladium-catalyzed cross-coupling. The −20°C long-term storage requirement should be factored into compound management workflows for library production.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 232.05 g/mol, a primary amine functional group, and a rigid dihydrobenzofuran core, the (3S)-6-Br/5-F compound meets fragment-like property criteria (MW < 300, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 0) . The 6-bromo substituent provides a universal coupling handle compatible with DEL-compatible on-DNA chemistry. The commercial availability at 97–98% purity from multiple suppliers (Leyan, Macklin, Aladdin, Pharmablock) with documented CoA support ensures batch-to-batch reproducibility for fragment screening campaigns . The 2-fold price premium for the (3S)-enantiomer relative to the racemate is justified by the elimination of chiral resolution costs in fragment hit validation.

Agrochemical Intermediate: Halogenated Dihydrobenzofuran Scaffold for Herbicidal SAR

Patents from BASF and others disclose 6-bromo-2,2-dialkyl-2,3-dihydrobenzofurans optionally substituted with fluorine as herbicidal active ingredients [4]. The (3S)-6-Br/5-F compound, containing the core 6-bromo-5-fluoro-2,3-dihydrobenzofuran motif, is structurally congruent with these agrochemical pharmacophores. The primary amine at C3 can be elaborated into amide, urea, or sulfonamide linkages commonly found in commercial herbicides. Procurement from ISO-certified suppliers (MolCore) with documented purity and storage specifications supports the quality assurance requirements of agrochemical R&D laboratories .

Quote Request

Request a Quote for (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.